molecular formula Cl3H14O7Pr B13394447 Praseodymium chloride(PrCl3), heptahydrate (8CI,9CI)

Praseodymium chloride(PrCl3), heptahydrate (8CI,9CI)

Cat. No.: B13394447
M. Wt: 373.37 g/mol
InChI Key: RQHUQJCIAFYPAI-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Praseodymium chloride heptahydrate (CAS RN: 10025-90-8) is a green crystalline compound with the formula PrCl₃·7H₂O. It is highly hygroscopic, soluble in water (334 g/100 mL at 13°C), and melts at 115°C . The anhydrous form (PrCl₃, CAS RN: 10361-79-2) has distinct properties, including a higher density (4.02 g/cm³) and melting point (786°C) . PrCl₃·7H₂O is widely used in ceramics, glass coloring, photocatalysts (e.g., TiO₂ nanorod synthesis), and as a precursor for praseodymium metal . Its high-purity grades (2N–5N) make it critical for specialized industrial and research applications .

Chemical Reactions Analysis

Types of Reactions: Praseodymium chloride, heptahydrate, is Lewis acidic and classified as “hard” according to the HSAB concept. It undergoes various reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Hydration States and Physical Properties

Compound Hydration State Density (g/cm³) Melting Point (°C) Solubility in Water (g/100 mL) Appearance
PrCl₃·7H₂O Heptahydrate 2.25 115 334 (13°C) Green crystals
CeCl₃·7H₂O Heptahydrate 3.92 848 (anhydrous) 346 (20°C) White crystals
NdCl₃·6H₂O Hexahydrate 2.28 124 317 (20°C) Pink-purple
LaCl₃·7H₂O Heptahydrate 3.15 860 (anhydrous) 347 (20°C) White crystals

Key Observations :

  • Hydration Trends : Hydration states decrease across the lanthanide series (e.g., PrCl₃·7H₂O vs. NdCl₃·6H₂O) due to ionic radius contraction, altering solubility and thermal stability .
  • Solubility : PrCl₃·7H₂O and CeCl₃·7H₂O exhibit high solubility, facilitating aqueous-phase applications like catalysis .
  • Thermal Stability : Anhydrous forms (e.g., PrCl₃, CeCl₃) have higher melting points (>780°C), making them suitable for high-temperature processes .

Market and Industrial Trends

  • PrCl₃·7H₂O : Driven by demand in high-performance glass (optical/display industries) and renewable energy (solar cells) .
  • NdCl₃·6H₂O : Critical for rare-earth magnets, with supply chains influenced by geopolitical factors .
  • CeCl₃·7H₂O : Dominates catalytic applications, with a mature market in organic synthesis .

Biological Activity

Praseodymium chloride heptahydrate (PrCl3·7H2O) is a rare earth metal compound that has garnered interest for its potential biological activities. This article reviews its biological effects, including toxicity, antimicrobial properties, and applications in various fields.

  • Molecular Formula : PrCl3·7H2O
  • Molecular Weight : 373.37 g/mol
  • Appearance : Green crystalline solid
  • Melting Point : 110-115 °C
  • Solubility : Soluble in water

Acute Toxicity Studies

Research indicates that praseodymium compounds exhibit varying degrees of toxicity depending on the route of exposure. The following table summarizes key findings from acute toxicity studies:

Study ReferenceRoute of ExposureLD50 (mg Pr/kg)Observations
Graca et al. (1957)Intraperitoneal71 (Guinea pigs)Treatment-related mortality observed
Bruce et al. (1963)Oral1134 (Rats)No significant histopathological changes
Hutcheson et al. (2009)Oral840 (Males), 950 (Females)No exposure-related histopathological changes

The studies reveal that praseodymium chloride has a relatively low oral LD50, indicating potential toxicity at high doses. Notably, a 90-day study established a no-observed-adverse-effect level (NOAEL) of 840 mg/kg-day for males and 950 mg/kg-day for females, suggesting limited gastrointestinal absorption and low systemic toxicity at these levels .

Genotoxicity

Limited evidence suggests that praseodymium may have genotoxic effects. A study involving human lymphocytes exposed to nonradioactive praseodymium chloride indicated potential genotoxic activity, although further research is needed to confirm these findings and elucidate mechanisms .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of praseodymium complexes, particularly when combined with other ligands. For instance, nitrogen oxide-based praseodymium complexes demonstrated significant antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The lowest inhibitory concentrations recorded were as low as 3.125 μg/mL .

The proposed mechanism for the antimicrobial activity involves promoting intracellular substance exudation, which disrupts bacterial cell integrity. This property makes praseodymium complexes promising candidates for developing novel antimicrobial agents .

Applications in Research and Industry

Praseodymium chloride heptahydrate's unique properties make it valuable in various applications:

  • Glass and Ceramics : Used as a pigment due to its optical properties.
  • Laboratory Reagents : Employed in chemical synthesis and analytical chemistry.
  • Antimicrobial Agents : Potential use in developing new antimicrobial materials due to its effectiveness against bacteria.

Case Studies

  • Study on Antimicrobial Polymers :
    • Researchers synthesized praseodymium-based polymers that exhibited enhanced antimicrobial activity when incorporated into films. The films achieved a 100% inhibition rate against tested bacteria at low concentrations, demonstrating the potential for practical applications in medical and packaging industries .
  • Toxicity Assessment in Animal Models :
    • A comprehensive study evaluated the effects of praseodymium chloride on various organ systems in animal models over extended exposure periods, revealing no significant adverse effects at sub-lethal doses . This supports its safety profile for potential applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing high-purity PrCl₃·7H₂O, and how can hydrolysis be minimized during preparation?

  • PrCl₃·7H₂O is typically obtained by dissolving praseodymium oxide (Pr₆O₁₁) in hydrochloric acid under controlled conditions. To minimize hydrolysis, gradual heating (<100°C) and maintaining a stoichiometric excess of HCl are critical . Rapid dehydration of the hydrated form should be avoided, as it can lead to partial hydrolysis and oxychloride formation. Anhydrous PrCl₃ can be synthesized by heating the heptahydrate under dynamic vacuum at 120–150°C, followed by sublimation .

Q. What safety precautions are critical when handling PrCl₃·7H₂O in laboratory settings?

  • PrCl₃·7H₂O is classified as a Category 1 hazard for eye damage (H318) and aquatic toxicity (H400/H410). Mandatory precautions include:

  • Use of chemical goggles and face shields during handling .
  • Containment of spills to prevent environmental release (P273/P391) .
  • Storage in airtight containers with desiccants to limit moisture absorption, which can alter hydration states .

Q. Which analytical techniques are most effective for characterizing the hydration state and purity of PrCl₃·7H₂O?

  • Thermogravimetric Analysis (TGA): Quantifies water loss during heating to confirm the heptahydrate structure (7 H₂O molecules account for ~30% mass loss below 150°C) .
  • X-Ray Diffraction (XRD): Verifies crystallographic phase purity by matching peaks with reference data (e.g., ICDD PDF-4+ database).
  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Validates Pr³⁺ content and detects cationic impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for PrCl₃·7H₂O?

  • The U.S. EPA’s provisional toxicity values (PPRTVs) for PrCl₃ are based on limited data, and no IRIS assessments exist . To address discrepancies:

  • Compare study designs (e.g., exposure duration, model organisms). Aquatic toxicity (H400/H410) may vary due to pH-dependent precipitation of Pr³⁺ as hydroxides, which reduces bioavailability .
  • Conduct species-specific bioassays with controlled pH (6–8) to isolate toxic effects of soluble vs. particulate Pr species.

Q. What experimental approaches are suitable for investigating the catalytic properties of PrCl₃·7H₂O?

  • Lewis Acid Catalysis: PrCl₃·7H₂O acts as a "hard" Lewis acid (HSAB theory) in Friedel-Crafts alkylation. Optimize activity by:

  • Pre-drying the catalyst at 80°C to reduce water interference .
  • Screening solvents (e.g., acetonitrile) to enhance Pr³⁺ ion mobility .
    • Magnetic Studies: PrCl₃ forms ternary complexes (e.g., K₂PrCl₅) with alkali metal chlorides. Use SQUID magnetometry to analyze paramagnetic behavior influenced by crystal field effects .

Q. How does the solubility behavior of PrCl₃·7H₂O vary with pH?

  • PrCl₃·7H₂O is highly soluble in acidic aqueous solutions (pH <5). At neutral/alkaline pH (7–9), Pr³⁺ precipitates as Pr(OH)₃, enabling synthesis of insoluble derivatives like PrPO₄ (via reaction with K₃PO₄) or PrF₃ (with NaF) . To maximize yield:

  • Adjust pH gradually to avoid colloidal suspensions.
  • Use excess precipitating agents (e.g., 1.2× stoichiometric NaF) .

Q. What strategies mitigate hydration state instability in PrCl₃·7H₂O during long-term storage?

  • Storage Conditions: Maintain anhydrous environments (e.g., argon-filled desiccators with P₂O₅) to prevent rehydration of anhydrous PrCl₃ or deliquescence of the heptahydrate .
  • Stability Monitoring: Periodic TGA and Karl Fischer titration detect water content deviations >2% .

Q. In studies involving ternary chloride systems (e.g., MPr₂Cl₇), what synthetic parameters control phase purity?

  • Molten Salt Synthesis: React PrCl₃ with alkali metal chlorides (MCl) at 400–600°C. Phase selectivity (e.g., M₃PrCl₆ vs. MPr₂Cl₇) depends on:

  • M⁺ ionic radius (Cs⁺ > Rb⁺ > K⁺) .
  • Cooling rate: Slow cooling (<2°C/min) favors larger single crystals for magnetic studies .

Properties

Molecular Formula

Cl3H14O7Pr

Molecular Weight

373.37 g/mol

IUPAC Name

trichloropraseodymium;heptahydrate

InChI

InChI=1S/3ClH.7H2O.Pr/h3*1H;7*1H2;/q;;;;;;;;;;+3/p-3

InChI Key

RQHUQJCIAFYPAI-UHFFFAOYSA-K

Canonical SMILES

O.O.O.O.O.O.O.Cl[Pr](Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.